1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone
Description
Historical Development of Thiazolo-Triazole Chemistry
The evolution of thiazolo[3,2-b]triazole chemistry traces its origins to early 20th-century heterocyclic condensation reactions, with significant advancements occurring through strategic integration of sulfur and nitrogen-containing precursors. Initial synthetic routes relied on multi-step sequences involving mercapto-triazole intermediates and α-halogenocarbonyl compounds under acid catalysis. The landmark development of one-step syntheses using chalcones and bis(triazolyl) sulfoxide precursors in the late 1990s marked a paradigm shift, enabling efficient production of functionalized derivatives.
Modern synthetic approaches emphasize atom economy and regioselectivity, as exemplified by recent catalyst-free procedures employing dibenzoylacetylene and triazole derivatives at ambient conditions. The introduction of sulfone-functionalized thiazolo-triazoles in 2024 demonstrated unprecedented reactivity patterns, enabling sequential SNAr reactions, cross-couplings, and radical alkylations. This synthetic evolution is summarized in Table 1.
Table 1. Historical Development of Thiazolo[3,2-b]triazole Synthesis
Significance of Fused Heterocyclic Systems in Drug Discovery
Fused heterocycles like thiazolo[3,2-b]triazole occupy a strategic position in modern pharmacophore design due to their enhanced binding specificity and metabolic stability compared to monocyclic analogs. The [5-5] fused system creates a planar aromatic surface ideal for π-π stacking interactions with biological targets while maintaining sufficient solubility through hydrogen-bonding capabilities. Structural analyses reveal that the thiazole-triazole fusion induces ring polarization, creating distinct electrophilic and nucleophilic regions that facilitate targeted molecular interactions.
The scaffold's drug-like properties are evidenced by calculated partition coefficients (clogP) ranging from 1.2-3.8, optimal for blood-brain barrier penetration and oral bioavailability. Crucially, the system maintains these properties across diverse substitutions – a 2024 study demonstrated that C5 hydroxylation (as in the query compound) reduces lipophilicity by 0.8-1.2 log units while preserving membrane permeability. This balance enables targeted modifications for specific therapeutic applications without compromising fundamental pharmacokinetic requirements.
Emergence of Thiazolo[3,2-b]triazole as a Privileged Structure
The privileged status of this scaffold arises from three key attributes: topological diversity, bioisosteric equivalence, and synthetic tractability. Topological studies using X-ray crystallography reveal two distinct conformers – a planar aromatic form and a slightly puckered bioactive conformation – that enable adaptation to diverse binding pockets. Bioisosteric replacement analyses demonstrate equivalence to imidazo[2,1-b]thiadiazoles in COX-2 inhibition while maintaining superior metabolic stability.
Synthetic versatility is exemplified by the query compound's structure, which incorporates:
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-4-16-21-20-25(22-16)19(27)18(28-20)17(15-7-5-13(2)6-8-15)24-11-9-23(10-12-24)14(3)26/h5-8,17,27H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUGVPDNYMEUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives and features a thiazolo[3,2-b][1,2,4]triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 415.51 g/mol. The structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 415.51 g/mol |
| CAS Number | 898350-36-2 |
Antimicrobial Activity
Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole class exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that they possess activity against various microorganisms, including bacteria and fungi. For instance, compounds with the triazole moiety have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
In a comparative study of related triazole derivatives, it was found that certain compounds displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against E. coli and S. aureus, indicating their potential as antimicrobial agents .
Anticancer Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anticancer properties. A notable study revealed that specific derivatives were active against colon carcinoma cell lines (HCT-116) with IC50 values as low as 6.2 µM . Other derivatives showed promising results against breast cancer cell lines (T47D), with IC50 values of 27.3 µM .
The biological activity of these compounds is often attributed to their ability to inhibit DNA synthesis and disrupt cellular processes in target organisms. The presence of nitrogen and sulfur in the heterocyclic structure enhances their interaction with biological macromolecules .
Case Studies
Case Study 1: Antimicrobial Screening
In a study conducted by Zvenihorodska et al., various synthesized triazole derivatives were screened for their antimicrobial activity using the serial dilution method in Mueller-Hinton broth. The results indicated that certain compounds exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Efficacy
A research article published in the Journal of Medicinal Chemistry highlighted the anticancer potential of triazole derivatives. The study involved testing several synthesized compounds against cancer cell lines, revealing that some derivatives had low IC50 values indicating strong cytotoxic effects on cancer cells .
Scientific Research Applications
Antimicrobial Activity:
Research indicates that compounds with similar structural frameworks, especially those containing triazole moieties, exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to have activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentrations (MICs) for triazole derivatives ranging from 0.046 to 3.11 μM against multidrug-resistant strains, indicating potential efficacy for our compound against resistant pathogens .
Mechanism of Action:
The antimicrobial effects of triazole derivatives typically involve inhibition of fungal sterol biosynthesis or interference with bacterial cell wall synthesis. Given the structural features of this compound, it may disrupt similar biochemical pathways .
Pharmacological Applications
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone has been investigated for various pharmacological applications:
Antifungal and Antibacterial Agents:
A comprehensive review highlighted the pharmacological profiles of 1,2,4-triazoles as effective antifungal and antibacterial agents. Structural modifications at specific positions on the triazole ring significantly influence activity levels .
Antitumor Activity:
Research has indicated that compounds featuring thiazole and triazole rings possess antitumor properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms including oxidative stress and modulation of signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis provides insights into how modifications affect biological efficacy:
| Structural Feature | Impact on Activity |
|---|---|
| Electron-donating groups | Increase potency |
| Piperazine linkage | Essential for target interaction |
| Thiazole/Triazole rings | Critical for antimicrobial activity |
Case Studies
Several studies have explored the biological activities related to this compound:
Study 1: Synthesis and Antimicrobial Testing
Zvenihorodska et al. synthesized various 1,2,4-triazole derivatives and tested their antimicrobial activity. The results showed potent activity against Gram-positive bacteria and fungi like Candida albicans, emphasizing the importance of structural modifications in enhancing biological activity .
Study 2: Pharmacological Profile
A review summarized the pharmacological profiles of 1,2,4-triazoles as antifungal and antibacterial agents. It noted that specific modifications on the triazole ring significantly influenced activity levels .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Pharmacological Implications
- Thiazolo-Triazole vs.
- Substituent Effects: The p-tolyl group in the target compound increases lipophilicity relative to the 3-fluorophenyl group in ’s analog, which could enhance blood-brain barrier penetration for CNS applications. The ethanone group (target) versus furyl carbonyl () alters electronic properties, possibly affecting binding to carbonyl-recognizing enzymes .
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen may improve solubility and metal-coordination capacity, whereas piperidine’s hydrophobicity might favor membrane interactions .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone?
The compound is synthesized via multi-step organic reactions. Key steps include:
- Cyclization : Formation of the thiazolo[3,2-b][1,2,4]triazole core using hydrazine derivatives under reflux conditions in ethanol or methanol .
- Coupling Reactions : Introducing the p-tolyl and piperazine groups via nucleophilic substitution or Friedel-Crafts alkylation, often catalyzed by triethylamine or Lewis acids .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/methanol to achieve >95% purity .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for exact mass) .
- HPLC : Monitors reaction progress and quantifies purity .
- X-ray Crystallography : Resolves bond lengths/angles in the thiazolo-triazole core .
Q. What structural motifs influence its biological activity?
Q. What standard assays evaluate its biological activity?
- Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive bacteria and fungi .
- Cytotoxicity Assays : MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorometric assays for kinases or cytochrome P450 isoforms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction efficiency by stabilizing intermediates .
- Catalyst Screening : Triethylamine or ZnCl₂ improves regioselectivity in alkylation steps .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., cyclization) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for steps like amide bond formation .
Q. How to resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Validate discrepancies using IC₅₀ curves across multiple cell lines .
- Metabolic Stability Testing : Assess if cytochrome P450-mediated degradation varies between assays .
- Batch Reproducibility : Compare purity (via HPLC) and crystallinity (PXRD) across synthetic batches .
Q. What computational methods predict its interactions with biological targets?
Q. How to establish structure-activity relationships (SAR) for derivatives?
Q. What factors influence its stability in solution or solid state?
Q. How to address regioselectivity challenges in functionalization?
- Directing Groups : Use Boc-protected piperazine to guide alkylation to the N-4 position .
- Metal Catalysis : Pd(OAc)₂ enables selective C-H activation on the thiazole ring .
- Computational Prediction : DFT (Gaussian 09) identifies reactive sites via Fukui indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
